molecular formula C23H23FN4O3 B2762294 2-(3-fluorobenzyl)-6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)pyridazin-3(2H)-one CAS No. 1040662-91-6

2-(3-fluorobenzyl)-6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)pyridazin-3(2H)-one

Katalognummer: B2762294
CAS-Nummer: 1040662-91-6
Molekulargewicht: 422.46
InChI-Schlüssel: UMWNRAMFRVSMMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-fluorobenzyl)-6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C23H23FN4O3 and its molecular weight is 422.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2-(3-fluorobenzyl)-6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)pyridazin-3(2H)-one is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula and structure:

  • Molecular Formula : C23H23FN4O3
  • Molecular Weight : 422.5 g/mol
  • CAS Number : 1040662-91-6

The structure includes a pyridazinone core, a piperazine moiety, and a fluorobenzyl group, which are critical for its biological activity.

Research indicates that this compound may exhibit various biological activities, including:

  • Inhibition of Monoamine Oxidase (MAO) : Similar compounds have shown significant inhibitory effects on MAO-A and MAO-B, which are important in neurodegenerative diseases. For example, derivatives with similar piperazine structures demonstrated IC50 values as low as 0.013 µM for MAO-B inhibition .
  • Antitubercular Activity : Compounds structurally related to pyridazinones have been evaluated for their activity against Mycobacterium tuberculosis. Some derivatives have shown IC90 values ranging from 3.73 to 40.32 µM .

Biological Activity Data

The following table summarizes key findings related to the biological activity of related compounds that can provide insights into the potential effects of this compound.

CompoundTargetIC50/IC90 (µM)Remarks
Pyridazinone derivative T6MAO-B0.013Highly selective and reversible inhibitor
Pyridazinone derivative 6eMycobacterium tuberculosis40.32Significant antitubercular activity
Piperazine derivative S1AcetylcholinesteraseNot specifiedInhibits at peripheral anionic site

Case Studies

  • Study on Antitubercular Agents : A series of pyridazinone derivatives were synthesized and evaluated for their anti-tubercular properties. Among them, certain compounds exhibited potent activity against Mycobacterium tuberculosis, indicating that modifications in the piperazine and pyridazinone structures could enhance efficacy .
  • MAO Inhibition Study : Research focused on the inhibition of monoamine oxidases by various derivatives showed that specific substitutions on the piperazine ring significantly affected potency and selectivity towards MAO-B over MAO-A, highlighting the importance of structural modifications in drug design for neurodegenerative disorders .

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Recent studies have indicated that derivatives of piperazine, including the compound , exhibit promising antitumor properties. For instance, derivatives synthesized from a similar scaffold showed cytotoxic effects against various cancer cell lines, including:

  • Human colon cancer cells (HCT116)
  • Non-small cell lung cancer cells (A549)
  • Human gastric adenocarcinoma cells (AGS)

These compounds demonstrated IC50 values ranging from 0.227 μM to 3.636 μM, indicating significant potency against cancer cell proliferation . In vivo studies further confirmed the antitumor efficacy in mouse xenograft models, suggesting that the compound could serve as a lead candidate for cancer therapy.

Antiparasitic Activity

The compound has also been evaluated for its antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. A related study highlighted that certain derivatives exhibited low cytotoxicity while maintaining high selectivity against malaria parasites, with an IC50 value of 0.2690 µM against PfNF54 strains. The mechanism of action appears to involve interference with mitochondrial functions in the parasites .

Case Study 1: Antitumor Activity

A series of piperazine derivatives were synthesized and evaluated for their cytotoxicity against different cancer cell lines. Compound 13 from this series was particularly effective, leading to significant inhibition of tumor growth in xenograft models, warranting further preclinical evaluation .

Case Study 2: Antiparasitic Efficacy

In a study focusing on new 2-phenoxybenzamide derivatives, compounds similar to the target compound showed selective activity against late-stage trophozoites of P. falciparum. The compounds were effective at sub-micromolar concentrations and demonstrated minimal toxicity towards human cells .

Eigenschaften

IUPAC Name

2-[(3-fluorophenyl)methyl]-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O3/c1-31-21-8-3-2-7-20(21)26-11-13-27(14-12-26)23(30)19-9-10-22(29)28(25-19)16-17-5-4-6-18(24)15-17/h2-10,15H,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMWNRAMFRVSMMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=NN(C(=O)C=C3)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.